![molecular formula C15H17Br2FO2S2 B572752 2-エチルヘキシル 4,6-ジブロモ-3-フルオロチエノ[3,4-b]チオフェン-2-カルボン酸エステル CAS No. 1237479-38-7](/img/structure/B572752.png)

2-エチルヘキシル 4,6-ジブロモ-3-フルオロチエノ[3,4-b]チオフェン-2-カルボン酸エステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

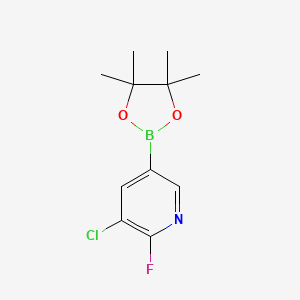

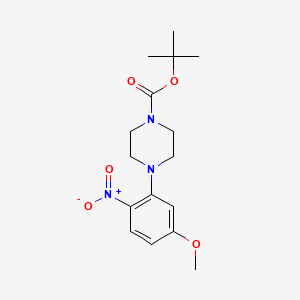

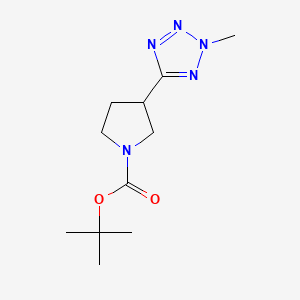

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate, also known as TTF, is a chemical compound with the empirical formula C15H17Br2FO2S2 . It has a molecular weight of 472.23 . This compound has been used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 (also called PTB7-Th or PBDTTT-EFT) for OFETs, OLED, PLED, and OPV applications .

Synthesis Analysis

TTF can be used in the synthesis of diketopyrrolopyrrole (DPP) based low band polymers for the fabrication of organic field-effect transistors (OFETs) .Molecular Structure Analysis

The InChI key for this compound is SOEJTOAKIMQIGL-UHFFFAOYSA-N . The canonical SMILES representation is CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F .Chemical Reactions Analysis

TTF has been used in the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 472.2 g/mol . It has an XLogP3-AA value of 8.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass is 471.90003 g/mol and the monoisotopic mass is 469.90208 g/mol .科学的研究の応用

- TTF (2-エチルヘキシル 4,6-ジブロモ-3-フルオロチエノ[3,4-b]チオフェン-2-カルボン酸エステル) は、低バンドギャップポリマー半導体の合成におけるモノマーとして役立ちます。これらのポリマーは、有機材料を通じて電荷キャリア(電子またはホール)のフローを制御する電子デバイスであるOFETに不可欠です。 OFETは、フレキシブルディスプレイ、センサー、メモリデバイスに適用されています .

- TTFは、DPP系低バンドギャップポリマーを合成するための前駆体です。これらのポリマーは優れた電荷輸送特性を示し、OFETで使用されています。 化学構造を調整することで、研究者は特定の用途に適したバンドギャップを最適化できます .

- TTF誘導体は、狭帯域ギャップポリマーの合成に貢献しています。例えば、PBDTT-OS-TT-EF(バンドギャップ1.52 eV)やPBDTT-OS-TT-CF(バンドギャップ1.56 eV)などのポリマーが、ポリマー太陽電池向けに開発されてきました。 これらの材料は、より広い範囲の太陽波長を吸収し、全体の効率を高めます .

有機電界効果トランジスタ (OFET)

ジケトピロロピロール(DPP)系ポリマーの合成

狭帯域ギャップポリマーの太陽電池

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known to be used in the synthesis of low band gap polymers . These polymers can interact with various enzymes, proteins, and other biomolecules, but the specific interactions have not been detailed.

Cellular Effects

As a component in the synthesis of polymers for electronic applications, it may influence cell function indirectly through its role in these materials .

Molecular Mechanism

It is known to be involved in the synthesis of low band gap polymers, which can have various effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known to be used in the synthesis of polymers for electronic applications, suggesting that it may have long-term stability .

Metabolic Pathways

It is known to be used in the synthesis of polymers for electronic applications, suggesting that it may interact with enzymes or cofactors involved in these processes .

Transport and Distribution

As a component in the synthesis of polymers for electronic applications, it may be distributed within these materials .

Subcellular Localization

As a component in the synthesis of polymers for electronic applications, it may be localized within these materials .

特性

IUPAC Name |

2-ethylhexyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Br2FO2S2/c1-3-5-6-8(4-2)7-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEJTOAKIMQIGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Br2FO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729406 |

Source

|

| Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237479-39-8 |

Source

|

| Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate in organic solar cells?

A1: 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate frequently serves as an acceptor building block in conjugated polymers designed for organic photovoltaic devices [, ]. These polymers, when blended with electron acceptor materials like PC71BM, form the active layer of organic solar cells. The 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate unit contributes to desirable properties like:

- Tuning the energy levels: It influences the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, crucial for efficient charge separation and voltage generation in the solar cell [].

- Broadening light absorption: Its incorporation can broaden the absorption spectrum of the polymer, enhancing light harvesting in the visible and near-infrared regions [].

- Influencing morphology: It affects the polymer's self-assembly and its interaction with the electron acceptor material, impacting the active layer's morphology and ultimately the device performance [].

Q2: How does the structure of a conjugated polymer containing 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate influence its photovoltaic performance?

A2: The structure of the conjugated polymer significantly impacts its photovoltaic properties. For instance, a study investigating the impact of different side chain topologies on alkoxyphenylthiophene-substituted benzodithiophene polymers found significant changes in photophysical and photovoltaic characteristics []. Although the specific role of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate wasn't solely investigated, this research highlights how structural modifications in the polymer backbone and side chains can influence factors like:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

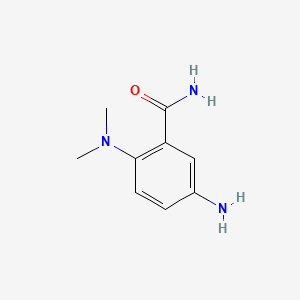

![Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B572669.png)

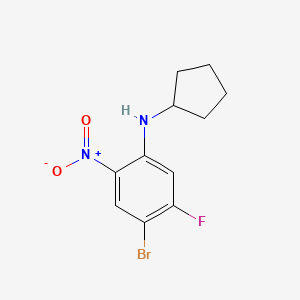

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)